2-[4-(pentafluorobenzoyl)-1-piperazinyl]ethanol hydrochloride
Overview
Description
2-[4-(pentafluorobenzoyl)-1-piperazinyl]ethanol hydrochloride is a useful research compound. Its molecular formula is C13H14ClF5N2O2 and its molecular weight is 360.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.0663962 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Compounds structurally similar to 2-[4-(pentafluorobenzoyl)-1-piperazinyl]ethanol hydrochloride have been synthesized for potential antimicrobial applications. For instance, Patel et al. (2011) synthesized new pyridine derivatives using similar compounds, showing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Green Synthesis Process
- A green synthesis process has been reported for compounds closely related to this compound. Mahale et al. (2008) developed a method for synthesizing dibenzo[b,f][1,4]thiazepine derivatives, emphasizing environmental sustainability in the synthesis process (Mahale et al., 2008).
Role in Antifungal and Antiviral Research
- Research has also explored the use of similar compounds in antifungal and antiviral applications. For instance, Mahmoudi et al. (2019) designed and synthesized triazole alcohols with N-benzylpiperazine carbodithioate moiety, showing potent antifungal properties (Mahmoudi et al., 2019).
- El-Emam et al. (2004) synthesized certain oxadiazoles and oxadiazoline-thiones with piperazine derivatives, which demonstrated significant antifungal activities and potential anti-HIV-1 activity (El-Emam et al., 2004).
Catalytic Synthesis for Antimicrobial Agents
- Patel and Park (2015) reported on the catalytic synthesis of piperazine-based antimicrobial agents, demonstrating the utility of similar compounds in the development of new antimicrobial drugs (Patel & Park, 2015).
Potential in Synthesis of Novel Compounds
- Research by Jin-peng (2013) involved the synthesis of a compound closely related to this compound, showcasing the potential of such compounds in the development of new chemical entities (Jin-peng, 2013).
Properties
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-(2,3,4,5,6-pentafluorophenyl)methanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5N2O2.ClH/c14-8-7(9(15)11(17)12(18)10(8)16)13(22)20-3-1-19(2-4-20)5-6-21;/h21H,1-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJQBGSMVXWWOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF5N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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